molecular formula C13H10N4O2S B2558305 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide CAS No. 1797962-21-0

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide

Cat. No.: B2558305
CAS No.: 1797962-21-0
M. Wt: 286.31
InChI Key: KYTYODGYQWKNIP-UHFFFAOYSA-N
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Description

N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide is a heterocyclic compound featuring a thiophene core substituted with a 3-methyl-1,2,4-oxadiazole ring at the 2-position and a picolinamide group at the 3-position. This structure combines electron-rich aromatic systems (thiophene, pyridine) with the oxadiazole moiety, a five-membered ring known for its stability and role in modulating physicochemical properties like lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-8-15-13(19-17-8)11-9(5-7-20-11)16-12(18)10-4-2-3-6-14-10/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTYODGYQWKNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.

    Thiophene ring functionalization: The thiophene ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Picolinamide attachment: Finally, the picolinamide moiety is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include interactions with key proteins involved in disease pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Modifications

a. Oxadiazole vs. Thiadiazole Derivatives
  • Target Compound : The 1,2,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions. The methyl group at the 3-position may enhance steric bulk without significantly altering electronic properties .
  • Thiadiazole Analogs: describes 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, where the sulfur atom in thiadiazole increases electronegativity compared to oxadiazole.
b. Thiophene vs. Benzene Core
  • Target Compound : The thiophene ring offers electron-rich properties and planar geometry, favoring interactions with hydrophobic protein pockets.
  • Benzene Analogs: Compounds like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (, Compound 45) replace thiophene with benzamide.

Substituent Variations

a. Picolinamide vs. Pyridine/Phenyl Groups
  • Target Compound: The picolinamide group (pyridine-2-carboxamide) provides a hydrogen-bond donor (amide NH) and acceptor (pyridine N), enhancing target-binding versatility.
  • Pyridine Analogs: ’s N-Methyl-4-(4-(5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide includes a methoxyphenyl-thiadiazole substituent. The methoxy group introduces electron-donating effects, which may alter binding kinetics compared to the methyl-oxadiazole in the target compound .
b. Methyl vs. Cyclopropoxy Substituents
  • Target Compound : The 3-methyl group on oxadiazole balances steric effects and lipophilicity.
  • Cyclopropoxy Analogs : ’s compound features a cyclopropoxy group on pyridine, which increases steric hindrance and may improve metabolic resistance but reduce solubility due to hydrophobic character .

Melting Points and Stability

  • Target Compound : Melting point data are unavailable, but structurally related oxadiazole-containing benzaldehydes () show melting points ranging from 66–109°C, suggesting solid-state stability at room temperature .
  • Synthetic Routes : The oxadiazole ring in the target compound likely forms via cyclization of an amidoxime precursor, analogous to methods in and . Thiophene functionalization may involve cross-coupling reactions .

Solubility and Bioavailability

  • The thiophene core in the target compound may improve aqueous solubility compared to benzene analogs (e.g., ’s Compound 45) due to reduced aromaticity. However, the picolinamide group’s polarity could counteract this effect .

Biological Activity

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the oxadiazole ring and thiophene moiety, suggest a range of possible interactions with biological targets. This article explores the biological activity of this compound based on recent research findings.

Structural Characteristics

The molecular structure of this compound is characterized by:

  • Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Thiophene Moiety : Enhances the electronic properties and may contribute to the compound's overall biological efficacy.

The compound can be represented by the following molecular formula:

C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole and thiophene structures exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles demonstrate significant antibacterial effects. For instance:

  • Compounds similar to this compound have exhibited strong antibacterial activity against Xanthomonas oryzae with effective concentrations (EC50) ranging from 19.44 to 36.25 μg/mL .

Antifungal Activity

The compound also shows moderate antifungal activity against pathogens such as Rhizoctonia solani. This suggests potential applications in agricultural biopesticides or therapeutic antifungal agents .

Anticancer Potential

Recent studies have explored the anticancer properties of oxadiazole derivatives. For example:

  • Compounds with similar structural features have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. Inhibitory concentrations (IC50) for some compounds were reported to be as low as 2.52 µM .

Case Studies and Experimental Findings

Several research studies have focused on evaluating the biological activity of compounds related to this compound.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50/EC50 ValuesReference
This compoundAntibacterialEC50 = 19.44 - 36.25 μg/mL
Similar Oxadiazole DerivativeAnticancer (MCF-7)IC50 = 2.52 µM
1,2,4-Oxadiazole DerivativeAntifungalModerate activity against Rhizoctonia solani

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The oxadiazole ring may inhibit specific enzymes crucial for pathogen survival.
  • The amide bond could facilitate interactions with cellular receptors or enzymes.
  • The lipophilicity introduced by the trifluoromethyl group enhances membrane permeability and bioavailability.

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